molecular formula C16H12ClN3O2 B5842410 4-chloro-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-chloro-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B5842410
M. Wt: 313.74 g/mol
InChI Key: NJZRFXJSDHFCMI-UHFFFAOYSA-N
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Description

4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to an indole derivative.

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-20-13-5-3-2-4-12(13)14(16(20)22)18-19-15(21)10-6-8-11(17)9-7-10/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRFXJSDHFCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate indole derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration, washed with cold ethanol, and recrystallized to obtain pure 4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(4-hydroxy-3-nitrobenzylidene]benzohydrazide
  • 4-chloro-N’-[(4-hydroxy-3-methoxybenzylidene]benzohydrazide

Uniqueness

4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific indole derivative structure, which imparts distinct biological and chemical properties compared to other similar compounds .

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